molecular formula C31H32N2O7 B015610 5'-O-(4,4'-Dimethoxytrityl)thymidine CAS No. 40615-39-2

5'-O-(4,4'-Dimethoxytrityl)thymidine

Cat. No. B015610
CAS RN: 40615-39-2
M. Wt: 544.6 g/mol
InChI Key: UBTJZUKVKGZHAD-UPRLRBBYSA-N
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Description

Synthesis Analysis

The synthesis of 5'-O-(4,4'-Dimethoxytrityl)thymidine involves several chemical reactions designed to introduce protective groups that safeguard sensitive sites on the thymidine molecule during oligonucleotide synthesis. Studies have detailed methods to improve the synthesis of related compounds, such as 3′-DEOXY-3′-[18F]fluorothymidine ([18F]FLT), by understanding the behavior of similar precursors under synthesis conditions, leading to improved radiochemical yields through modification of synthesis processes (Cleij et al., 2001).

Molecular Structure Analysis

The molecular structure of 5'-O-(4,4'-Dimethoxytrityl)thymidine is characterized by the presence of dimethoxytrityl (DMT) groups that are attached to the 5' position of thymidine. These groups play a significant role in protecting the molecule during synthetic procedures, allowing for selective reactions to occur at desired sites. Structural studies of similar compounds have shown the importance of these protective groups in stabilizing the molecule and facilitating its incorporation into DNA sequences (Abdel-Rahman et al., 1996).

Chemical Reactions and Properties

Chemical reactions involving 5'-O-(4,4'-Dimethoxytrityl)thymidine are central to the synthesis of oligonucleotides. The protective DMT group is removed under specific conditions to allow for the coupling of nucleotides in the formation of DNA sequences. The chemical properties of this compound, including its reactivity and stability, are crucial for the efficiency of oligonucleotide synthesis processes. Research into variously oxidized diastereomeric derivatives of similar compounds has provided insights into their chemical reactions, structural stability, and the effects of different functional groups on their properties (Gács-baitz et al., 2009).

Physical Properties Analysis

The physical properties of 5'-O-(4,4'-Dimethoxytrityl)thymidine, such as solubility, melting point, and stability, are important for its handling and use in synthetic chemistry. These properties determine the conditions under which the compound can be stored, handled, and used in reactions without degradation or loss of efficacy. Studies focused on the synthesis and properties of oligonucleotides containing modifications have shed light on the physical characteristics of these compounds and their implications for synthesis and application (Ueno et al., 1998).

Chemical Properties Analysis

The chemical properties of 5'-O-(4,4'-Dimethoxytrityl)thymidine, including its reactivity towards different reagents and conditions, play a crucial role in its function as a protective group in nucleotide synthesis. Understanding these properties allows chemists to design and optimize synthesis protocols for DNA sequences, ensuring high fidelity and efficiency. The exploration of chemical reactions, such as the specific phosphorylation by herpesvirus thymidine kinase, highlights the nuanced chemical behavior of thymidine derivatives and their potential applications (Chen et al., 1980).

Scientific Research Applications

  • 5'-O-(4,4'-Dimethoxytrityl)thymidine derivatives can stabilize DNA structures such as duplexes, three-way junctions, and triplexes, offering potential targets for antisense oligonucleotides (Abdel-Rahman, Ali, & Pedersen, 1996).

  • Thymidine dimers containing a tetrazole ring synthesized using this compound can improve the thermal stability of DNA/DNA and DNA/RNA duplexes, which is significant for DNA research and sequencing (Filichev, Malin, Ostrovskii, & Pedersen, 2002).

  • Modifications with 4′-C-(hydroxymethyl)thymidine improve oligodeoxynucleotide stability and can attach to minor grooves in DNA and RNA duplexes (Thrane, Fensholdt, Regner, & Wengel, 1995).

  • The 4,4′,4′′-tris(levulinoyloxy)trityl group, related to 5'-O-(4,4'-Dimethoxytrityl)thymidine, serves as an effective primary hydroxyl protecting group in thymidine synthesis (Sekine & Hata, 1985).

  • 3′-THIOAMIDO-MODIFIED 3′-DEOXYTHYMIDINE-5′-TRIPHOSPHATES, derived from this compound, are useful as chain terminators in Sanger-DNA sequencing, improving genomic results (Schwarzer, Wojczewski, & Engels, 2001).

  • 5'-O-(4,4'-Dimethoxytrityl)thymidine facilitates the synthesis of 3′-deoxy-3′-[18F]fluorothymidine, offering a more stable alternative for radiopharmaceutical applications (Wodarski, Eisenbarth, Weber, Henze, Haberkorn, & Eisenhut, 2000).

Safety And Hazards

Users are advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest 5’-O-(4,4’-Dimethoxytrityl)thymidine7. If swallowed, immediate medical assistance should be sought7. Contaminated clothing and gloves should be removed and washed, including the inside, before re-use7.


Future Directions

The future directions of 5’-O-(4,4’-Dimethoxytrityl)thymidine are not explicitly mentioned in the search results. However, it may be used as a research tool for antiviral and anticancer studies8, suggesting potential applications in medical research.


Please note that this information is based on the available resources and might not cover all aspects of 5’-O-(4,4’-Dimethoxytrityl)thymidine.


properties

IUPAC Name

1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H32N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(34)27(40-28)19-39-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,18,26-28,34H,17,19H2,1-3H3,(H,32,35,36)/t26-,27+,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTJZUKVKGZHAD-UPRLRBBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H32N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1074961
Record name Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-
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Molecular Weight

544.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Alfa Aesar MSDS]
Record name 5'-O-Dimethyltritylthymidine
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Product Name

5'-O-(4,4'-Dimethoxytrityl)thymidine

CAS RN

40615-39-2
Record name 5′-O-(4,4′-Dimethoxytrityl)thymidine
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Record name 5'-O-Dimethyltritylthymidine
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Record name Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-
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Record name Thymidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-
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Record name 5'-O-(p,p'-dimethoxytrityl)thymidine
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Synthesis routes and methods I

Procedure details

For example, the furan-side monoadduct between thymidine and 8-methoxypsoralen, prepared as described above, is reacted with 4,4'-dimethoxytrityl chloride at room temperature in an appropriate anhydrous solvent to give the 5'-dimethoxytrityl thymidine:8-methoxypsoralen monoadduct. Following purification by high pressure liquid chromatography this compound is reacted with chloro-N,N diisopropylamino methoxyphosphine at room temperature in an appropriate solvent to give the 5'-dimethoxytritylthymidine phosphoramidite: 8-methoxypsoralen monoadduct. This compound is then used as an activated protected nucleoside phosphoramidite in a typical phosphite triester polynucleotide synthesis. The stereochemistry of the 8-methoxypsoralen moiety is correct (i.e. cis-syn) for subsequent crosslink formation when hybridized to the complementary sequence.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
258
Citations
C Wodarski, J Eisenbarth, K Weber… - Journal of Labelled …, 2000 - Wiley Online Library
[" C| Thymidine has been used as a proliferation marker in positron-emissiontomography (PET) studies of tumors. This compound showed metabolite related problems and the …
VV Filichev, AA Malin, VA Ostrovskii… - Helvetica chimica …, 2002 - Wiley Online Library
Thymidine dimers in which the natural phosphodiester linkage has been replaced by a 2,5‐disubstituted tetrazole ring are synthesized and incorporated into oligodeoxynucleotides (…
AI Hernández, J Balzarini, A Karlsson… - Journal of medicinal …, 2002 - ACS Publications
A series of acyclic nucleoside analogues of 5‘-O-tritylthymidine have been synthesized and evaluated as potential human mitochondrial thymidine kinase (TK-2) inhibitors. In this series, …
Number of citations: 55 0-pubs-acs-org.brum.beds.ac.uk
C Wojczewski, JW Engels - Synthesis, 2000 - thieme-connect.com
3′-S-(2-N-(t-Butyloxycarbonyl) aminoethylthio)-3′-deoxy-5′-O-(4, 4′-dimethoxytrityl) thymidine (3) was synthesized by treating 5′-O-(4, 4′-dimethoxytrityl)-2, 3′-…
BJ Mellor, EJ Thomas - Journal of the Chemical Society, Perkin …, 1998 - pubs.rsc.org
The Wittig reaction between the N-benzyloxymethylthymidine-derived ylide 25 and the aldehyde 16 followed by hydrogenolysis gives access to the unprotected C-linked dinucleotide …
Number of citations: 11 0-pubs-rsc-org.brum.beds.ac.uk
ML Svendsen, J Wengel, O Dahl, F Kirpekar… - Tetrahedron, 1993 - Elsevier
Novel Oligodeoxynucleotide analogues containing 3′-C-threo-methylene phosphodiester internucleoside linkages were synthesized on automated DNA-synthesizers using the …
A Blocher, M Kuntzsch, R Wei, HJ Machulla - Journal of radioanalytical …, 2002 - Springer
For in vivo measurement of DNA synthesis in the patient"s tumour 3"-[ 18 F]fluoro-3"-deoxythymidine (FLT) has been shown to be very promising. As a new labeling precursor 5"-O-(4,4"-…
TT Nikiforov, BA Connolly - Tetrahedron letters, 1992 - Elsevier
The title compound was prepared in four steps and 62% yield from thymidine. After incorporation into synthetic oligodeoxynucleotides, the S-(2-cyanoethyl) group was removed by …
MC Cleij, CJ Steel, F Brady, PJ Ell… - Journal of Labelled …, 2001 - Wiley Online Library
The fate of the precursor, 2, 3′‐anhydro‐5′‐O‐(4, 4′‐dimethoxytrityl)‐thymidine was investigated during the synthesis of [ 18 F]FLT with the aim of improving the radiochemical yield. …
G Sabbagh, KJ Fettes, R Gosain, IA O'Neil… - Nucleic acids …, 2004 - academic.oup.com
The synthesis of N4‐benzoyl‐5′‐O‐dimethoxytrityl‐2′,3′‐dideoxy‐3′‐thiocytidine and its phosphorothioamidite is described for the first time, together with a shortened procedure …
Number of citations: 53 0-academic-oup-com.brum.beds.ac.uk

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